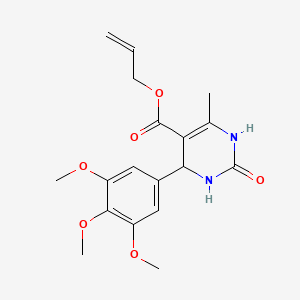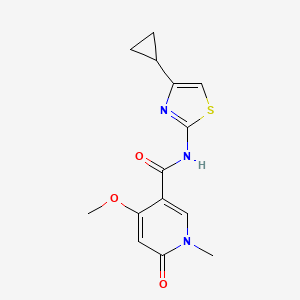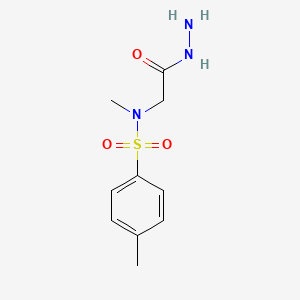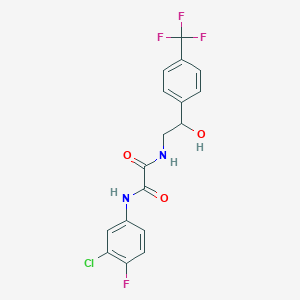
2,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a derivative of tetrahydroquinoline, which is known for its biological relevance. The compound's structure includes a benzenesulfonyl group and a tetrahydroquinoline moiety, which are both significant in medicinal chemistry due to their antiparasitic properties .
Synthesis Analysis
The synthesis of related compounds has been reported, where 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives were synthesized and characterized. These compounds were designed based on the known biological activities of their structural components . Another synthesis approach involved the interaction of N-(2,4-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid to produce sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray crystallography, revealing the presence of intramolecular hydrogen bonds, which influence the conformational preferences of the molecules. The 3D structures of the synthesized tetrahydroquinoline derivatives were fully characterized, and molecular modeling confirmed the existence of weak intramolecular hydrogen bonds . The crystal structures of the isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were also determined, providing insight into the molecular organization and intramolecular interactions .
Chemical Reactions Analysis
The antiparasitic activity of the synthesized tetrahydroquinoline derivatives was evaluated, and some compounds showed promising activity against Trypanosoma cruzi and Plasmodium falciparum. The substituents on the benzenesulfonyl group did not significantly affect the 3D structure or the chemical reactivity of the compounds . The kinetic investigations of substitution reactions in aqueous solutions for the isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride correlated well with their stereochemical characteristics .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The intramolecular hydrogen bonds contribute to the stability and conformational preferences of the molecules. The steric hindrance in the isomeric forms affects their reactivity and the kinetics of chemical reactions. The electronic structure calculations using the restricted Hartree-Fock method with a 6-31G* basis set for the isomeric molecules provided values of charge density that agreed with the parameters of the intramolecular hydrogen bonds . The antiparasitic screening indicated that the biological activity of these compounds could be attributed to their specific physical and chemical properties .
Scientific Research Applications
Chemical Structure and Molecular Interactions
The structural characteristics of similar compounds, such as those containing the tetrahydroquinoline or benzenesulfonamide moieties, have been the focus of several studies. For example, the synthesis and crystallographic analysis of gliquidone, a compound with a related structure, revealed significant intramolecular and intermolecular hydrogen bonding, which contributes to its chemical stability and potential interactions (Gelbrich, Haddow, & Griesser, 2011). These interactions are critical for understanding the compound's behavior in biological systems and its potential as a ligand in receptor binding or enzyme inhibition.
Antitumor Activity
Compounds with the tetrahydroquinoline and benzenesulfonamide motifs have been explored for their antitumor properties. A notable study synthesized novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, demonstrating significant in vitro antitumor activity. This highlights the potential therapeutic applications of such compounds in cancer treatment (Alqasoumi et al., 2010).
Antimicrobial Properties
The synthesis and evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives have shown promising antimicrobial activity, particularly against Gram-positive bacteria. This suggests that derivatives of the compound could have applications in developing new antimicrobial agents ( ).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,4-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-4-8-17(13(2)10-12)24(22,23)19-15-6-7-16-14(11-15)5-9-18(21)20(16)3/h4,6-8,10-11,19H,5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNOFKSWALSFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527980.png)
![3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2527981.png)
![2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2527983.png)
![N-(2,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527985.png)
![3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2527986.png)


![(2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2527990.png)
![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527993.png)
![N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2527996.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2527997.png)